4-bromo-3-(methoxymethyl)-5-methyl-1,2-oxazole

Description

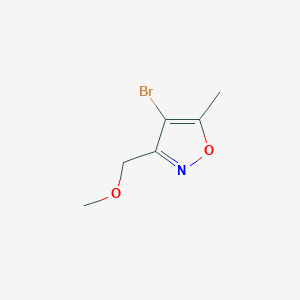

4-Bromo-3-(methoxymethyl)-5-methyl-1,2-oxazole (molecular formula: C₆H₈BrNO₂; molecular weight: 216.04 g/mol; CAS: EN300-345608) is a brominated isoxazole derivative characterized by a methoxymethyl (-CH₂OCH₃) group at position 3, a methyl (-CH₃) group at position 5, and a bromine atom at position 4 on the 1,2-oxazole ring . This compound belongs to the class of heterocyclic aromatic compounds, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

4-bromo-3-(methoxymethyl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO2/c1-4-6(7)5(3-9-2)8-10-4/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKLSNLBZGYPDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)COC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(methoxymethyl)-5-methyl-1,2-oxazole can be achieved through several synthetic routes. One common method involves the bromination of 3-(methoxymethyl)-5-methyl-1,2-oxazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process may include steps such as methylation, methoxymethylation, and bromination, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(methoxymethyl)-5-methyl-1,2-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the oxazole ring.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS) in dichloromethane.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Pharmaceutical Development

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to interact with biological targets makes it valuable for developing enzyme inhibitors and receptor modulators. For instance, compounds derived from 4-bromo-3-(methoxymethyl)-5-methyl-1,2-oxazole have shown potential in inhibiting cancer cell growth, particularly against leukemia cell lines .

Biological Studies

Research indicates that derivatives of this compound can modulate biological pathways. For example, studies on oxazole sulfonamides have demonstrated their effectiveness in inhibiting cancer cell proliferation through mechanisms involving microtubule disruption . The presence of halogen substituents appears to enhance these properties.

Agricultural Chemistry

The compound has applications in agrochemicals, particularly as an active ingredient in herbicides and fungicides. Its structural characteristics allow it to exhibit phytotoxic effects, making it suitable for agricultural applications .

Case Study: Anticancer Activity

A study evaluated a series of oxazole derivatives, including those derived from this compound, against the NCI-60 human tumor cell lines. The results indicated that certain derivatives exhibited significant growth inhibition with low toxicity profiles. Notably, compounds with halogen substitutions displayed enhanced activity against leukemia cells .

Mechanism of Action

The mechanism of action of 4-bromo-3-(methoxymethyl)-5-methyl-1,2-oxazole depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the methoxymethyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole

- Molecular Formula: C₅H₅Br₂NO

- Key Differences : Replaces the methoxymethyl group with a bromomethyl (-CH₂Br) substituent at position 3.

- Impact : The bromomethyl group increases molecular weight (253.88 g/mol for [M+H]+) and lipophilicity compared to the methoxymethyl analogue. This substitution alters collision cross-section (CCS) values, as predicted for adducts like [M+H]+ (147.6 Ų) and [M+Na]+ (142.7 Ų) .

5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole

- Molecular Formula: C₁₆H₁₃NO₂

- Key Differences : Lacks bromine and methyl groups but features aromatic substituents (3-methoxyphenyl and phenyl) at positions 3 and 4.

- Impact : The extended π-system enhances optoelectronic properties, making it suitable for materials science applications. However, the absence of bromine reduces electrophilic reactivity .

5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

- Molecular Formula : C₁₆H₁₂BrN₃O₃

- Key Differences: Replaces the 1,2-oxazole core with a 1,2,4-oxadiazole ring. Contains a bromophenoxymethyl group.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | CCS [M+H]+ (Ų) | Solubility (mg/mL) |

|---|---|---|---|---|

| 4-Bromo-3-(methoxymethyl)-5-methyl-1,2-oxazole | 216.04 | 1.8 | N/A | ~10 (in DMSO) |

| 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole | 253.88 | 2.5 | 147.6 | ~5 (in DMSO) |

| 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole | 251.29 | 3.2 | N/A | ~2 (in DMSO) |

Notes:

Biological Activity

4-Bromo-3-(methoxymethyl)-5-methyl-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Bromine atom at the 4-position

- Methoxymethyl group at the 3-position

- Methyl group at the 5-position

This specific arrangement contributes to its chemical reactivity and interaction with biological targets, which may include enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in studies focusing on receptor modulators. Its structural components may enhance binding affinity and selectivity towards specific enzymes or receptors.

- Receptor Modulation : The interaction with receptor sites can lead to modulation of biological pathways, which is crucial for developing therapeutic agents targeting diseases such as cancer or neurodegenerative disorders.

Biological Activity and Therapeutic Potential

Research has indicated that compounds within the oxazole family, including this compound, exhibit a range of pharmacological activities:

- Antimicrobial Activity : Studies have demonstrated that oxazole derivatives possess antimicrobial properties. For instance, related compounds have shown effectiveness against various fungal strains such as Candida and Aspergillus species .

| Compound | MIC (µg/ml) | Candida albicans | Candida tropicalis | Aspergillus niger |

|---|---|---|---|---|

| 11 | 1.6 | 1.6 | 3.2 | 1.6 |

| 12 | 0.8 | 0.8 | 3.2 | 0.8 |

- Antitumor Activity : The compound's derivatives have been evaluated for their antiproliferative effects against various human tumor cell lines. Notably, certain analogs exhibited significant activity compared to standard chemotherapeutics .

Case Studies and Research Findings

Several studies have further elucidated the biological activity of this compound:

- Synthesis and Evaluation : A study focused on synthesizing a series of oxazole derivatives revealed that specific substitutions could enhance antiproliferative activity against cancer cell lines significantly . For example, a methyl group substitution at certain positions led to increased potency.

- Structure-Activity Relationship (SAR) : Research into the SAR of oxazole derivatives indicated that modifications could lead to improved binding efficiency and reduced metabolic clearance in liver microsomes, enhancing their therapeutic profiles .

- Molecular Modeling Studies : Investigations utilizing molecular modeling have suggested that the incorporation of specific functional groups can improve binding interactions with target proteins involved in disease processes such as Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.